N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 357.5 g/mol. This compound is classified as an organic molecule featuring multiple functional groups, including a furan ring, thiophene ring, and a benzamide moiety, which contribute to its potential biological activities and applications in medicinal chemistry.
The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not detailed in the provided sources, similar compounds often utilize methods such as:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) would typically be optimized based on the desired yield and purity.
The molecular structure of N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide can be represented using various structural formulas:
InChI=1S/C19H19NO2S2/c1-23-18-7-3-2-6-17(18)19(21)20(13-15-9-11-22-14-15)10-8-16-5-4-12-24-16/h2-7,9,11-12,14H,8,10,13H2,1H3
This InChI string provides a textual representation of the compound's structure that can be used in chemical databases.
Property | Value |
---|---|
Molecular Formula | C19H19NO2S2 |
Molecular Weight | 357.5 g/mol |
Canonical SMILES | CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
The chemical reactivity of N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide is influenced by its functional groups. Potential reactions include:
Specific reaction conditions and products would depend on the intended application and experimental setup.
Potential mechanisms may include:
The physical properties such as melting point, boiling point, and solubility are essential for understanding the behavior of N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide in various environments. Specific values were not provided but are typically determined through experimental methods.
Chemical properties include reactivity with acids/bases, stability under light or heat, and compatibility with other chemicals. These properties are crucial for applications in pharmaceuticals and materials science.
N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-ylet hyl)benzamide has potential applications in various scientific fields:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: